4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one
Description
Pyrrolidin-2-one Core Structure in Chemical Biology and Medicinal Chemistry Scaffolds
The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic structure that is a prominent feature in a multitude of biologically active compounds. beilstein-journals.orgresearchgate.net It is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in both natural products and synthetic pharmaceuticals. beilstein-journals.org
The significance of the pyrrolidin-2-one core is multi-faceted:
Structural Rigidity and 3D Conformation: Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidin-2-one ring provides a three-dimensional scaffold. This allows for a more effective exploration of the pharmacophore space, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov
Stereochemical Complexity: The pyrrolidin-2-one ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. The specific spatial arrangement of substituents can dramatically influence biological activity, as different isomers may exhibit distinct binding modes to target proteins. nih.govresearchgate.net
Prevalence in Bioactive Molecules: This scaffold is a key component in a range of pharmaceuticals, most notably the "racetam" class of nootropic agents, which are investigated for their cognitive-enhancing effects. researchgate.netnuph.edu.ua Well-known examples include Piracetam and its analogs, which have paved the way for extensive research into pyrrolidinone derivatives for neurological conditions. nih.govrdd.edu.iq The pyrrolidinone nucleus is also found in compounds explored for anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netfrontiersin.org
The following table summarizes key attributes of the pyrrolidin-2-one scaffold that contribute to its importance in drug discovery.
| Attribute | Significance in Medicinal Chemistry |
| Scaffold Type | Saturated Nitrogen Heterocycle (γ-Lactam) |
| Three-Dimensionality | Allows for precise spatial orientation of functional groups, enhancing target binding specificity. nih.govnih.gov |
| Stereochemistry | Presence of chiral centers enables the generation of stereoisomers with potentially different biological profiles. researchgate.net |
| Synthetic Accessibility | Well-established synthetic routes allow for diverse functionalization. rdd.edu.iq |
| Biological Relevance | Core structure of numerous approved drugs and investigational agents, particularly for CNS disorders. nih.govnih.gov |
Significance of 4-Substituted Pyrrolidin-2-one Derivatives in Chemical Synthesis and Mechanistic Studies
The functionalization of the pyrrolidin-2-one ring at its various positions is a key strategy for modulating its physicochemical properties and biological activity. Substitution at the 4-position, in particular, is of considerable strategic importance in chemical synthesis.
Research into 4-phenylpyrrolidin-2-one, a close analog of the title compound, has demonstrated the importance of this substitution pattern. It serves as a key precursor in the synthesis of derivatives with potential anticonvulsant and nootropic (cognitive-enhancing) activities. researchgate.netjournal-vniispk.rucaymanchem.com The synthesis of these derivatives often involves multi-step reaction sequences that are of interest for mechanistic studies, providing insights into cyclization reactions, functional group transformations, and stereoselective synthesis. researchgate.netrsc.org The ability to create libraries of 4-substituted pyrrolidin-2-ones is crucial for optimizing biological activity and developing lead compounds for further investigation. beilstein-journals.orgresearchgate.net
Overview of Research Trajectories for 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one (B6152672) and Related Molecular Architectures
While specific, in-depth research literature on this compound is not extensively documented in publicly available sources, the research trajectories for this compound can be inferred from studies on closely related 4-aryl-pyrrolidin-2-one architectures. The primary focus of this chemical class has been the development of agents targeting the central nervous system (CNS).
The main avenues of investigation for these compounds include:
Anticonvulsant Activity: A significant body of research has focused on the potential of 4-phenylpyrrolidin-2-one derivatives to act as anticonvulsants for the treatment of epilepsy. researchgate.netjournal-vniispk.ru Studies have shown that modifications to both the phenyl ring and other parts of the pyrrolidinone scaffold can lead to potent antiseizure effects in preclinical models. nih.govnih.gov
Nootropic Effects: Drawing inspiration from the racetam family of drugs, researchers are exploring 4-aryl-pyrrolidin-2-ones for their potential to enhance cognitive functions such as learning and memory. researchgate.netnuph.edu.uanih.gov The introduction of the 4-phenyl group to the pyrrolidinone ring has been shown to retain nootropic activity while also introducing anticonvulsant properties. researchgate.net
Neuroprotective Properties: Beyond symptomatic treatment, there is interest in the potential for these compounds to protect neurons from damage, for instance, in the context of ischemic stroke. mdpi.com
The table below presents findings from a study on various 4-phenylpyrrolidin-2-one derivatives, illustrating the impact of structural modifications on anticonvulsant activity. This data highlights the research direction that compounds like this compound are likely to follow.
| Compound Derivative | Modification | Key Finding | Reference |
| (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide | N-acetylanilide with dimethyl substitution | Showed potent anticonvulsant activity, surpassing the reference drug Levetiracetam in preclinical tests. Also exhibited distinct nootropic activity. | researchgate.netjournal-vniispk.ru |
| (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid 4-methoxyanilide | Methoxy group on the anilide ring | Demonstrated moderate anticonvulsant activity. | researchgate.net |
| (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid 4-bromoanilide | Bromo group on the anilide ring | Exhibited notable anticonvulsant effects. | researchgate.net |
These studies collectively suggest that the research trajectory for this compound is strongly oriented towards neuropharmacology. The isopropyl (propan-2-yl) substituent on the phenyl ring represents a specific modification aimed at exploring its influence on lipophilicity and target engagement, with the overarching goal of discovering novel and effective agents for treating CNS disorders.
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-9(2)10-3-5-11(6-4-10)12-7-13(15)14-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
NABDJDULMZJDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
Synthetic Strategies for 4 4 Propan 2 Yl Phenyl Pyrrolidin 2 One and Its Analogues
Historical and Current Synthetic Routes for Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one, or γ-lactam, is a significant structural motif found in numerous biologically active compounds and natural products. researchgate.netnih.gov Historically, the synthesis of the parent 2-pyrrolidinone (B116388) involved reactions like the ammonolysis of γ-butyrolactone (GBL) at high temperatures and pressures or the partial hydrogenation of succinimide. researchgate.netchemicalbook.com N-substituted pyrrolidin-2-ones can be prepared through the condensation of γ-butyrolactone with primary amines, a process that often requires high temperatures (200-300°C) to facilitate the dehydration and cyclization of the intermediate hydroxyl butyl amide. researchgate.netrdd.edu.iq
Modern synthetic chemistry has introduced a plethora of more sophisticated and milder methods. These include:
Intramolecular Cyclization: Methods such as the cyclization of γ-amino esters, often catalyzed by acids or bases, provide a direct route to the lactam ring. mdpi.com
Rearrangement Reactions: The aza-Baeyer-Villiger rearrangement of cyclobutanone (B123998) derivatives offers a pathway to γ-lactams. For instance, 3-phenylcyclobutanone (B1345705) can be converted to 4-phenylpyrrolidin-2-one. orgsyn.org
Ring Contraction: Selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction of piperidine (B6355638) derivatives, involving a domino process of oxidation and decarboxylation. rsc.org
Multicomponent Reactions (MCRs): These reactions have emerged as powerful tools for building complex heterocyclic structures in a single step from three or more starting materials, offering high atom and step economy. researchgate.nettandfonline.com
Catalytic Methods: Transition metal-catalyzed reactions, such as the intramolecular amination of unactivated C(sp³)-H bonds, provide efficient and selective pathways to pyrrolidines, which can be precursors to pyrrolidinones. organic-chemistry.org
Targeted Synthesis of 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one (B6152672)
While literature specifically detailing the synthesis of this compound is sparse, several methods for analogous 4-aryl-pyrrolidin-2-ones can be directly adapted. A prominent strategy is the aza-Baeyer-Villiger rearrangement. This involves reacting a 3-arylcyclobutanone with an aminating agent. For the target compound, this would begin with 3-(4-(propan-2-yl)phenyl)cyclobutanone.
Another viable approach is the conjugate addition of a suitable nucleophile to a Michael acceptor, followed by intramolecular cyclization. For example, the reaction of a malonic ester derivative with 4-(propan-2-yl)cinnamonitrile, followed by reduction and cyclization, could yield the desired product.
Stereoselective Synthetic Methodologies for Enantiomerically Pure this compound
Achieving enantiomeric purity is crucial for many applications of chiral molecules. Several stereoselective strategies can be employed:
Chiral Catalysis: Copper-catalyzed conjugate addition of organometallic reagents (like diorgano zinc reagents) to nitroacrylates, followed by a nitro-Mannich reaction and in situ lactamization, can produce highly functionalized pyrrolidin-2-ones as single diastereoisomers. nih.gov An enantioselective version of this reaction can lead to products with high enantiopurity. nih.gov
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with electron-deficient alkenes is a classic and powerful method for constructing the pyrrolidine (B122466) ring with control over stereochemistry. ua.es Using chiral N-tert-butanesulfinylimines as part of the dipolarophile allows for the diastereoselective synthesis of densely substituted pyrrolidines, which can be converted to the corresponding lactams. ua.es
Starting from Chiral Precursors: Optically active sources such as proline or 4-hydroxyproline (B1632879) can be used as starting materials to build more complex pyrrolidine derivatives while retaining the initial stereochemistry. mdpi.com
Multicomponent Reaction Approaches for Pyrrolidin-2-one Construction
Multicomponent reactions (MCRs) offer an efficient and convergent approach to the pyrrolidin-2-one skeleton. researchgate.nettandfonline.com A potential MCR strategy for synthesizing the target compound could involve a one-pot reaction between 4-(propan-2-yl)benzaldehyde, an amine source (like an amino acid ester), and a C2-component like a chalcone (B49325) or diethyl acetylenedicarboxylate. tandfonline.comrsc.org These reactions are often catalyzed and can be accelerated using techniques like ultrasound or microwave irradiation. tandfonline.comrsc.org The Ugi four-component reaction is another versatile MCR that can be designed to produce pyrrolidinone derivatives through subsequent ring closure. rloginconsulting.com
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing reaction conditions is key to maximizing yield and purity. For the synthesis of 4-aryl-pyrrolidin-2-ones, several factors are critical. In Lewis acid-catalyzed reactions, such as the synthesis from donor-acceptor cyclopropanes and anilines, the choice of catalyst (e.g., Ni(ClO₄)₂·6H₂O or Y(OTf)₃) can significantly impact the reaction's success. mdpi.com Solvent, temperature, and reaction time are also crucial parameters that need to be fine-tuned. For instance, in ultrasound-promoted MCRs, it has been observed that aldehydes with electron-donating groups may require longer reaction times than those with electron-withdrawing groups. rsc.org
Below is a representative table illustrating the optimization of a reaction for a 4-aryl-pyrrolidin-2-one synthesis, based on data for analogous compounds.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ni(ClO₄)₂·6H₂O | DCE | Reflux | 12 | 65 |
| 2 | Y(OTf)₃ | DCE | Reflux | 12 | 72 |
| 3 | Sc(OTf)₃ | DCE | Reflux | 12 | 58 |
| 4 | Y(OTf)₃ | CH₃CN | Reflux | 12 | 45 |
| 5 | Y(OTf)₃ | DCE | Room Temp | 24 | 30 |
Functionalization and Derivatization of the Pyrrolidin-2-one Core
Once the this compound core is synthesized, it can be further modified to create a library of related compounds. The hydrogen atom on the nitrogen is relatively active and provides a convenient handle for derivatization. chemicalbook.com
Chemical Modifications at the Nitrogen Atom
The secondary amine within the lactam ring can undergo various substitution reactions.
N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a base. A common modification is the introduction of an acetic acid moiety, creating analogues of nootropic drugs like piracetam. For example, 4-phenylpyrrolidin-2-one can be reacted with a haloacetic acid ester followed by hydrolysis to produce (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. researchgate.net
N-Acylation: Acylation can be achieved using acyl chlorides or anhydrides. For instance, reaction with p-nitrobenzoyl chloride in pyridine (B92270) yields the corresponding N-acyl derivative. rdd.edu.iq
N-Arylation: While less common, N-arylation can be performed using transition-metal-catalyzed cross-coupling reactions.
These modifications allow for the systematic exploration of structure-activity relationships. The synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides demonstrates this principle, where the core structure is functionalized at the nitrogen to produce a range of derivatives with potential biological activity. researchgate.net
| Reaction Type | Reagent | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation (carboxymethylation) | Bromoacetic acid ester | NaH, Dioxane | N-carboxymethyl pyrrolidin-2-one ester |
| N-Acylation | p-Nitrobenzoyl chloride | Pyridine, Reflux | N-(p-nitrobenzoyl)pyrrolidin-2-one |
| Amide Formation | (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid + Aromatic Amine | Condensing agent (e.g., isobutyl chloroformate), Et₃N | N-substituted (2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
Modifications on the Phenyl Ring and Isopropyl Moiety
The phenyl ring and the isopropyl group of this compound offer multiple avenues for structural modification to explore structure-activity relationships (SAR). These modifications can influence the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which in turn can affect its biological activity.
A primary strategy for modifying the phenyl ring involves the introduction of various substituents at different positions. This can be achieved through electrophilic aromatic substitution reactions on the parent 4-(4-isopropylphenyl)pyrrolidin-2-one or by utilizing appropriately substituted starting materials in the synthesis of the pyrrolidinone ring. Common modifications include the introduction of electron-donating groups (e.g., alkoxy, alkyl) and electron-withdrawing groups (e.g., halogens, nitro).
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing a wide array of substituents onto the phenyl ring. For instance, a bromo-substituted analogue of this compound can serve as a versatile intermediate for coupling with various boronic acids to introduce new aryl or heteroaryl moieties.
Modification of the isopropyl moiety is another key strategy. This can involve its replacement with other alkyl groups of varying size and branching to probe the steric requirements of potential biological targets. Bioisosteric replacement of the isopropyl group with functionalities like a cyclopropyl (B3062369) group, a trifluoromethyl group, or even a simple methyl or ethyl group can significantly alter the compound's properties. numberanalytics.com
| Modification Site | Synthetic Strategy | Potential New Functionality | Example Reagents/Conditions |
| Phenyl Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H | HNO₃/H₂SO₄, Br₂/FeBr₃, Cl₂/AlCl₃, fuming H₂SO₄ |
| Phenyl Ring | Palladium-Catalyzed Cross-Coupling | -Aryl, -Heteroaryl, -Alkyl, -Alkoxy | Arylboronic acids, Pd(PPh₃)₄, base |
| Isopropyl Moiety | Bioisosteric Replacement (from starting materials) | -CH₃, -C₂H₅, -c-C₃H₅, -CF₃ | Substituted anilines or phenylacetic acids |
Diversification Strategies for Structural Analogs of this compound
Broader diversification strategies aim to generate a diverse library of analogues by modifying multiple parts of the this compound scaffold. These strategies are crucial in lead optimization to improve potency, selectivity, and pharmacokinetic properties. numberanalytics.comnih.govpatsnap.com
One common approach is the modification of the lactam nitrogen of the pyrrolidinone ring. Alkylation, acylation, or arylation at this position can introduce a variety of substituents, leading to a wide range of N-substituted analogues. These modifications can impact the compound's polarity and ability to form hydrogen bonds.
Another diversification strategy involves altering the pyrrolidinone ring itself. This can include the introduction of substituents at the 3- and 5-positions of the ring or even ring-opening and re-closing strategies to form different heterocyclic systems. Such modifications can significantly alter the three-dimensional shape of the molecule.
The concept of bioisosterism is a powerful tool in diversification. ctppc.orgpatsnap.comdrughunter.com This involves replacing a functional group or a substructure with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the entire 4-(propan-2-yl)phenyl group could be replaced with other aromatic or heteroaromatic systems of similar size and electronics.
| Diversification Strategy | Target Moiety | Example Modification | Synthetic Approach |
| N-Substitution | Lactam Nitrogen | Alkylation, Acylation | Reaction with alkyl halides, acyl chlorides in the presence of a base |
| Ring Modification | Pyrrolidinone Core | Introduction of substituents at C3/C5 | Multi-step synthesis from functionalized precursors |
| Bioisosteric Replacement | 4-Aryl Group | Replacement of phenyl with pyridyl, thiophenyl | Synthesis from corresponding heteroaromatic starting materials |
The systematic application of these synthetic strategies allows for the creation of a diverse library of analogues of this compound. The subsequent biological evaluation of these compounds can provide valuable insights into the structural requirements for activity and guide the design of more potent and selective molecules.
Advanced Spectroscopic and Structural Characterization of 4 4 Propan 2 Yl Phenyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, the precise arrangement of atoms within 4-[4-(propan-2-yl)phenyl]pyrrolidin-2-one (B6152672) can be determined.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-isopropylphenyl group would likely appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the isopropyl group is anticipated to be a septet at approximately δ 2.9 ppm, coupled to the six equivalent methyl protons, which would present as a doublet around δ 1.2 ppm.
The protons on the pyrrolidin-2-one ring would show more complex splitting patterns. The proton at the C4 position, being adjacent to a stereocenter and coupled to the neighboring methylene (B1212753) protons, would likely appear as a multiplet. The two methylene protons at C3 and the two at C5 would also be diastereotopic, leading to distinct and complex multiplets. The N-H proton of the lactam is expected to be a broad singlet, the chemical shift of which can be solvent-dependent.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (2H) | ~ 7.25 | d | ~ 8.0 |
| Aromatic (2H) | ~ 7.15 | d | ~ 8.0 |
| NH | ~ 7.0-8.0 | br s | - |
| CH (Pyrrolidinone C4) | ~ 3.6-3.8 | m | - |
| CH ₂ (Pyrrolidinone C5) | ~ 3.4-3.6 | m | - |
| CH ₂ (Pyrrolidinone C3) | ~ 2.5-2.7 | m | - |
| CH (Isopropyl) | ~ 2.9 | sept | ~ 7.0 |
| CH ₃ (Isopropyl, 6H) | ~ 1.2 | d | ~ 7.0 |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the pyrrolidin-2-one ring is expected to have the most downfield chemical shift, typically in the range of δ 175-180 ppm. The aromatic carbons would appear between δ 120-150 ppm, with the carbon attached to the isopropyl group and the carbon attached to the pyrrolidinone ring having distinct chemical shifts from the protonated aromatic carbons.
The aliphatic carbons of the pyrrolidinone ring and the isopropyl group would resonate in the upfield region of the spectrum. The methine carbon of the isopropyl group and the C4 carbon of the pyrrolidinone ring would be found in the δ 30-50 ppm range, while the methyl carbons of the isopropyl group and the methylene carbons of the lactam ring would be further upfield.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C =O (Pyrrolidinone C2) | ~ 177.0 |
| Aromatic C -ipso (attached to pyrrolidinone) | ~ 140.0 |
| Aromatic C -ipso (attached to isopropyl) | ~ 148.0 |
| Aromatic C -H | ~ 127.0 |
| Aromatic C -H | ~ 126.0 |
| C H₂ (Pyrrolidinone C5) | ~ 50.0 |
| C H (Pyrrolidinone C4) | ~ 41.0 |
| C H₂ (Pyrrolidinone C3) | ~ 39.0 |
| C H (Isopropyl) | ~ 34.0 |
| C H₃ (Isopropyl) | ~ 24.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks. For instance, it would show correlations between the aromatic protons on the phenyl ring, as well as the coupling between the isopropyl methine proton and the methyl protons. Within the pyrrolidinone ring, COSY would establish the connectivity between the C4-H, the C3-H₂ protons, and the C5-H₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the aromatic carbon signals could be distinguished from the quaternary aromatic carbons, which would be absent in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the isopropyl methyl protons and the isopropyl methine carbon, as well as the ipso-aromatic carbon. The protons on the pyrrolidinone ring would show correlations to the carbonyl carbon, confirming the lactam structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula C₁₃H₁₇NO.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [C₁₃H₁₇NO + H]⁺ | 204.1383 |
| [C₁₃H₁₇NO + Na]⁺ | 226.1202 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the compound's structure.
For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely involve the loss of the pyrrolidin-2-one moiety or parts of it. Another common fragmentation for compounds with an isopropyl group is the loss of a methyl radical (15 Da) or a propylene (B89431) molecule (42 Da). The fragmentation of the pyrrolidinone ring itself could lead to characteristic neutral losses, such as the loss of CO (28 Da) or C₂H₄NO (58 Da). Analysis of these fragmentation patterns would provide strong confirmation of the proposed structure.
Predicted Key MS/MS Fragments
| m/z | Possible Fragment Structure/Loss |
| 188 | [M+H - CH₄]⁺ |
| 162 | [M+H - C₃H₆]⁺ (Loss of propylene) |
| 146 | [M+H - C₃H₅N]⁺ |
| 119 | [C₉H₁₁]⁺ (Isopropylbenzyl cation) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular fingerprint. For this compound, the spectra would be dominated by features arising from the pyrrolidin-2-one (γ-lactam) ring, the para-substituted benzene ring, and the isopropyl group.
Expected Infrared (IR) Absorption Bands: The IR spectrum would exhibit several characteristic absorption bands. The most prominent would be the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the region of 1670-1700 cm⁻¹. This peak is often strong and sharp. Another key feature is the N-H stretching vibration from the secondary amide within the lactam, which is expected as a broad band around 3200-3250 cm⁻¹ due to intermolecular hydrogen bonding in the solid state.
Other significant vibrations include:
Aromatic C-H Stretch: Appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: From the pyrrolidinone ring and the isopropyl group, observed in the 2850-2960 cm⁻¹ region. The isopropyl group would likely show a characteristic split peak.
Aromatic C=C Stretch: A series of medium to weak bands in the 1450-1600 cm⁻¹ range.
N-H Bend: A medium intensity band around 1550 cm⁻¹.
C-N Stretch: Vibrations associated with the C-N bond of the lactam would be found in the 1200-1350 cm⁻¹ region.
Aromatic C-H Out-of-Plane Bending: A strong band around 800-840 cm⁻¹, characteristic of 1,4-disubstitution (para-substitution) on the benzene ring.
Expected Raman Scattering Peaks: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, which involve changes in polarizability, typically give rise to strong Raman signals. The symmetric "ring breathing" mode of the para-substituted benzene ring, expected around 800-850 cm⁻¹, would be a prominent feature. The C=O stretch of the lactam is also Raman active, though generally weaker than in the IR spectrum. Aliphatic and aromatic C-H stretching and bending vibrations would also be observable. Polarized Raman studies on similar molecules like N-methylpyrrolidone have been used to analyze intermolecular interactions and hydrogen bond formation. nih.gov
The following table summarizes the expected key vibrational modes for this compound.
| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR/Raman) |
| N-H Stretch | Lactam Amide | ~3200-3250 | ~3200-3250 | Strong, Broad / Medium |
| Aromatic C-H Stretch | Phenyl Ring | ~3030-3080 | ~3030-3080 | Medium / Strong |
| Aliphatic C-H Stretch | Pyrrolidinone, Isopropyl | ~2870-2960 | ~2870-2960 | Strong / Strong |
| C=O Stretch | Lactam Carbonyl | ~1670-1700 | ~1670-1700 | Very Strong / Medium |
| Aromatic C=C Stretch | Phenyl Ring | ~1600, ~1500 | ~1600, ~1500 | Medium-Weak / Strong |
| N-H Bend | Lactam Amide | ~1550 | ~1550 | Medium / Weak |
| C-N Stretch | Lactam Amide | ~1200-1350 | ~1200-1350 | Medium / Medium |
| Aromatic C-H Bend | p-disubstituted Phenyl | ~800-840 | ~800-840 | Strong / Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about this compound, including bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state.
Although a specific crystal structure for this compound is not publicly deposited in structural databases like the Cambridge Structural Database (CSD), analysis of related structures allows for a detailed prediction of its solid-state conformation.
Conformational Analysis: The five-membered pyrrolidinone ring is not planar and adopts a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" (where four atoms are coplanar and the fifth is out of plane) and the "twist" or "half-chair" (where two atoms are displaced on opposite sides of a plane formed by the other three). researchgate.net Studies on 4-substituted proline derivatives, which share the pyrrolidinone ring system, show that the preferred pucker mode is heavily influenced by the nature and stereochemistry of the substituent at the C4 position. nih.gov
For this compound, the bulky 4-(propan-2-yl)phenyl group at the C4 position would likely favor a pseudo-equatorial orientation to minimize steric hindrance. This orientation would, in turn, dictate the specific envelope or twist conformation of the pyrrolidinone ring. The torsional angle between the plane of the pyrrolidinone ring and the phenyl ring is another important conformational parameter that would be precisely determined by X-ray analysis.
A hypothetical data table representing the kind of information obtained from an X-ray crystallographic study is presented below, based on typical values for related compounds.
| Parameter | Description | Expected Value |
| Crystal System | The crystal lattice system | Monoclinic or Orthorhombic |
| Space Group | The symmetry group of the crystal | e.g., P2₁/c or P-1 |
| a, b, c (Å) | Unit cell dimensions | 5-15 Å |
| α, β, γ (°) | Unit cell angles | For Monoclinic, α=γ=90°, β≠90° |
| Z | Molecules per unit cell | 2 or 4 |
| C=O Bond Length (Å) | Lactam carbonyl bond length | ~1.23 - 1.25 Å |
| C-N Bond Length (Å) | Lactam C-N bond length | ~1.33 - 1.35 Å |
| Pyrrolidinone Ring Pucker | Conformation of the 5-membered ring | Envelope or Twist |
| Intermolecular Interactions | Dominant non-covalent forces | N-H···O=C Hydrogen Bonding |
Chiral Analysis Methodologies for Enantiomeric Purity Assessment
The carbon atom at the 4-position of the pyrrolidinone ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). As enantiomers often exhibit different pharmacological activities, methods for their separation and the determination of enantiomeric purity are crucial. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for this purpose. nih.gov
Research on the enantioseparation of 4-aryl-pyrrolidin-2-ones has shown that polysaccharide-based CSPs are highly effective. fao.org These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
Methodology: The typical approach involves using a normal-phase mobile phase, which consists of a nonpolar solvent like n-hexane or heptane (B126788) mixed with a polar modifier, usually an alcohol (e.g., 2-propanol, ethanol). The choice of the CSP and the composition of the mobile phase are critical for achieving baseline separation.
Chiral Stationary Phases (CSPs): Columns such as Chiralcel® OJ (cellulose tris-benzoate) and amylose-based phases like Chiralpak® AD or AS have demonstrated high chiral recognition ability for 4-substituted pyrrolidin-2-ones. researchgate.netresearchgate.net The chiral discrimination mechanism involves a combination of interactions, including hydrogen bonding (with the lactam N-H and C=O groups), π-π stacking (with the aromatic ring), and steric interactions within the chiral grooves of the polysaccharide polymer.
Mobile Phase Composition: The type and concentration of the alcohol modifier in the mobile phase significantly affect retention times and resolution. Varying the alcohol (e.g., methanol, ethanol, 2-propanol) and its percentage allows for the optimization of the separation. researchgate.net
The enantiomeric excess (e.e.) or purity of a sample is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.
The following table shows representative data from studies on the chiral separation of similar 4-aryl-pyrrolidin-2-ones, illustrating the typical parameters and results. fao.orgresearchgate.netresearchgate.net
| Analyte (4-Aryl-pyrrolidin-2-one) | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rs) |
| 4-Phenyl-pyrrolidin-2-one | Chiralcel OJ | n-Hexane / 2-Propanol (90:10) | 1.0 | 3.21 | 1.45 | 2.89 |
| 4-(4-Chlorophenyl)-pyrrolidin-2-one | Chiralpak AS-H | n-Hexane / Ethanol (80:20) | 0.8 | 2.55 | 1.28 | 2.15 |
| 4-(4-Methylphenyl)-pyrrolidin-2-one | Chiralpak AD-H | n-Hexane / 2-Propanol (85:15) | 1.0 | 4.10 | 1.35 | 2.50 |
| 4-(4-Methoxyphenyl)-pyrrolidin-2-one | Chiralcel OJ | n-Hexane / Ethanol (90:10) | 0.9 | 5.30 | 1.52 | 3.10 |
Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the computational chemistry and theoretical modeling of This compound .
The search for specific research data—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, Molecular Dynamics (MD) simulations, and molecular docking studies—yielded no published findings for this particular chemical compound.
To maintain scientific accuracy and adhere to the strict constraints of the request, which requires focusing solely on "this compound," the article cannot be written. Generating content would necessitate using data from unrelated or analogous compounds, which would violate the core instructions and compromise the integrity of the information presented.
There are currently no publicly accessible, detailed research findings or data tables that would allow for the creation of the specific, in-depth article as outlined.
Computational Chemistry and Theoretical Modeling of 4 4 Propan 2 Yl Phenyl Pyrrolidin 2 One
Molecular Docking Studies
Ligand-Protein Interaction Prediction for Target Identification
A critical initial step in characterizing a new compound is identifying its potential biological targets. Ligand-protein interaction prediction methods are computational tools designed to screen a compound against a vast library of protein structures to identify those with which it is most likely to bind. This process, often called virtual screening or reverse docking, is fundamental to elucidating the mechanism of action for novel molecules.
The prediction of protein-ligand interactions (PLIs) is a cornerstone of modern drug discovery, and various computational approaches have been developed to facilitate this process. nih.gov These methods can be broadly categorized as ligand-based, structure-based, and network-based. nih.gov For a novel compound like 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one (B6152672), where the targets are unknown, structure-based methods are particularly valuable. Molecular docking, a primary structure-based technique, simulates the interaction between a ligand and a protein's three-dimensional structure, using a scoring function to estimate the binding affinity. nih.gov
In studies of related pyrrolidine (B122466) derivatives, molecular docking has been successfully employed to identify and understand interactions with specific targets. For instance, computational studies on various pyrrolidine series have identified them as potential inhibitors of targets like myeloid cell leukemia-1 (Mcl-1) and the Murine double minute 2 (MDM2)-p53 interaction, both of which are significant in cancer research. nih.govscispace.com These studies demonstrate the power of computational methods to generate hypotheses about the biological roles of new pyrrolidin-2-one scaffolds. The process typically involves docking the compound into the binding sites of known therapeutic targets to assess its binding potential, thereby identifying promising candidates for further experimental validation.
Table 1: Computational Methods for Protein Target Identification
| Method | Principle | Application Example for Pyrrolidinone Derivatives |
|---|---|---|
| Molecular Docking | Simulates the binding pose and affinity of a ligand within a protein's active site using scoring functions. | Predicting binding of pyrrolidine derivatives to the active sites of cancer targets like Mcl-1 and MDM2. nih.govscispace.com |
| Virtual Screening | Computationally screens large libraries of compounds against a protein target or a single compound against many protein structures. | Identifying potential new targets for a class of compounds by screening against a database of human proteins. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. | Developing a 3D query to search for proteins that have binding sites complementary to the key features of active pyrrolidinone compounds. |
Binding Mode Analysis and Interaction Fingerprints
Once a potential protein target is identified, the next step is to analyze the precise binding mode of the ligand. This involves examining the specific orientation (pose) of the compound within the binding pocket and identifying the key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π stacking.
Molecular docking simulations provide detailed atomic-level views of these interactions. For example, in a study of pyrrolidine derivatives targeting the MDM2-p53 interaction, docking results highlighted crucial residues responsible for the ligand-protein binding. scispace.com The analysis revealed how functional groups on the pyrrolidine scaffold could form hydrogen bonds and engage in π-π stacking, providing a rationale for their inhibitory activity. scispace.com
This detailed analysis is often summarized in an "interaction fingerprint," a binary or numerical representation of the key interactions between the ligand and the protein's amino acid residues. This allows for a systematic comparison of binding modes across different compounds and helps in understanding structure-activity relationships. For this compound, a hypothetical binding mode analysis would likely show the phenyl ring engaging in hydrophobic or π-stacking interactions, while the carbonyl oxygen of the pyrrolidinone ring could act as a hydrogen bond acceptor.
Table 2: Potential Interaction Fingerprint for this compound
| Molecular Moiety | Potential Interaction Type | Potential Interacting Protein Residue Type |
|---|---|---|
| Propan-2-yl Group | Hydrophobic Interaction | Alanine, Valine, Leucine, Isoleucine |
| Phenyl Ring | Hydrophobic Interaction, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Pyrrolidinone Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine (B10760008), Arginine |
| Pyrrolidinone Amine (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Glutamine |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key structural, physical, or chemical properties (descriptors) that influence activity, QSAR models can predict the activity of new, untested compounds.
Descriptor Calculation and Feature Selection for Activity Prediction
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com Thousands of descriptors can be calculated for a single molecule, broadly categorized as:
1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D structure (e.g., connectivity indices, topological polar surface area).
3D Descriptors: Require a 3D conformation of the molecule (e.g., molecular volume, surface area, steric fields). hufocw.org
Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges). researchgate.net
In a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, molecular descriptors were generated through quantum chemical and molecular modeling calculations. nih.govresearchgate.net From a large initial pool of descriptors, a crucial step is feature selection, where statistical techniques are used to identify the subset of descriptors that have the most significant correlation with the biological activity. This prevents overfitting and creates a more robust model. In the aforementioned study, the statistical analysis revealed that the antiarrhythmic activity was primarily dependent on structural and geometric descriptors (specifically PCR and JGI4), rather than physicochemical properties. nih.gov
Model Development and Validation for Pyrrolidin-2-one Derivatives
Once the most relevant descriptors are selected, a mathematical model is developed using statistical regression methods. For a series of 33 pyrrolidin-2-one derivatives, a QSAR model was developed that successfully explained up to 91% of the variance in antiarrhythmic activity. nih.govresearchgate.net Similarly, robust QSAR models have been generated for other pyrrolidine series, including Mcl-1 inhibitors, achieving high predictability. nih.gov
The development of a reliable QSAR model requires rigorous validation to ensure its statistical significance and predictive power. nih.gov Validation is a critical aspect of QSAR modeling. mdpi.com Key validation techniques include:
Internal Validation: Often performed using cross-validation methods like Leave-One-Out (LOO), where the model is repeatedly built on a subset of the data and tested on the remaining data point. The quality of this validation is assessed by the cross-validated squared correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered proof of reasonable predictive capability. nih.gov
External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive performance on "unseen" compounds). The predictive R² (R²pred) is a key metric here. mdpi.com
Y-Scrambling: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. A valid model should show very low correlation coefficients for the scrambled data, proving the original correlation was not due to chance. nih.gov
Successful validation, as demonstrated in studies on pyrrolidin-2-one derivatives where models passed LOO, external tests, and Y-scrambling, confirms that the developed QSAR equation is robust and can be reliably used to predict the activity of new compounds within its applicability domain. nih.govresearchgate.net
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 uniroma1.it |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model through cross-validation. | > 0.5 nih.govuniroma1.it |
| R²pred (Predictive R² for external set) | Measures the model's ability to predict the activity of an external test set. | > 0.6 uniroma1.it |
| RMSE (Root Mean Squared Error) | Indicates the deviation between predicted and observed values. | As low as possible. |
Investigation of Molecular Interactions and Mechanistic Studies of 4 4 Propan 2 Yl Phenyl Pyrrolidin 2 One
Biochemical Assay Development for Molecular Target Engagement
To investigate how 4-[4-(propan-2-yl)phenyl]pyrrolidin-2-one (B6152672) interacts with its potential biological targets, a series of biochemical assays are typically developed. These assays are fundamental to confirming target engagement and quantifying the potency of the interaction.
Should the molecular target of this compound be an enzyme, in vitro inhibition studies are crucial for characterizing its inhibitory potential. These assays measure the compound's ability to reduce the rate of an enzyme-catalyzed reaction. For instance, if targeting an enzyme like prolyl oligopeptidase (POP), a common target for pyrrolidine (B122466) derivatives, a fluorogenic substrate could be used. nih.gov The enzyme activity is monitored by measuring the increase in fluorescence over time in the presence of varying concentrations of the inhibitor.
The results are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. This value provides a quantitative measure of the compound's potency.
Table 1: Illustrative Enzyme Inhibition Data for Analogues of this compound against a Hypothetical Kinase Target
| Compound | R¹ Group (para-position) | IC₅₀ (nM) |
| This compound | -CH(CH₃)₂ | 50 |
| Analogue A | -H | 250 |
| Analogue B | -Cl | 85 |
| Analogue C | -OCH₃ | 150 |
This table presents hypothetical data for illustrative purposes.
Receptor Binding Assays and Allosteric Modulation Studies
When the target is a receptor, such as a G-protein coupled receptor (GPCR), binding assays are employed to determine the affinity of the compound for the receptor. nih.gov Radioligand binding assays are a common format where a radiolabeled ligand known to bind the target receptor is used. nih.gov The assay measures the ability of this compound to displace the radioligand from the receptor, which allows for the determination of the binding affinity (Ki). nih.gov
Furthermore, the compound may not bind to the primary (orthosteric) site but to a secondary (allosteric) site, thereby modulating the receptor's response to its natural ligand. mdpi.com Such positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) can offer greater selectivity and a more nuanced physiological response. nih.govnih.gov Assays to detect allosteric modulation typically involve measuring the effect of the compound on the binding affinity or functional response of the orthosteric agonist. A PAM, for example, would enhance the agonist's affinity or efficacy. mdpi.comnih.gov
Biophysical techniques provide detailed insights into the kinetics and thermodynamics of the binding event between this compound and its target protein.
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures binding events in real-time. The target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a response. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing a full kinetic profile of the interaction.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs upon binding. In an ITC experiment, the compound is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Table 2: Illustrative Biophysical Data for the Interaction of this compound with a Target Protein
| Technique | Parameter | Value |
| SPR | kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| kₔ (s⁻¹) | 3.0 x 10⁻³ | |
| Kₗ (nM) | 20 | |
| ITC | Kₗ (nM) | 25 |
| n (stoichiometry) | 1.05 | |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -1.9 |
This table presents hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) Derivations from Molecular Interactions
SAR studies aim to connect the chemical structure of a compound to its biological activity. nih.gov By systematically modifying the structure of this compound and observing the effects on its binding affinity or functional activity, researchers can deduce which parts of the molecule are essential for its effects.
The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its key pharmacophoric features contribute significantly to molecular interactions.
Lactam Moiety : The cyclic amide (lactam) contains a carbonyl oxygen that can act as a hydrogen bond acceptor and an N-H group that can act as a hydrogen bond donor. These are critical for anchoring the molecule within a protein's binding pocket.
Stereochemistry : The carbon at the 4-position, where the phenyl group is attached, is a stereocenter. The spatial orientation (R or S configuration) of this substituent can drastically influence how the molecule fits into a chiral binding site, affecting both potency and selectivity. nih.gov
3D Conformation : The non-planar, puckered nature of the five-membered pyrrolidine ring allows it to present its substituents in specific three-dimensional arrangements, which is crucial for optimal interaction with the complex topology of a protein surface. researchgate.netunipa.it This contrasts with flat, aromatic rings and allows for better exploration of pharmacophore space. researchgate.net
The substituents on the core scaffold determine the compound's specific properties, such as its affinity for a particular target.
4-Phenyl Group : The phenyl ring at the 4-position is a bulky, hydrophobic group. It can engage in several types of non-covalent interactions within a binding site:
Hydrophobic Interactions : The nonpolar surface of the phenyl ring can interact favorably with hydrophobic amino acid residues (e.g., leucine, isoleucine, valine) in the binding pocket.
π-π Stacking : The aromatic ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.
Cation-π Interactions : The electron-rich face of the phenyl ring can interact with positively charged residues such as lysine (B10760008) or arginine.
para-Isopropyl Group : The isopropyl group [-CH(CH₃)₂] is attached to the phenyl ring at the para-position. Its influence on binding includes:
Steric Bulk : The size and shape of the isopropyl group can influence the orientation of the phenyl ring within the binding site. This steric effect can be crucial for achieving selectivity for a specific target over other related proteins. acs.org For example, a binding pocket might have a specific sub-pocket that favorably accommodates the isopropyl group, leading to enhanced affinity. Conversely, its bulk could prevent binding to other targets that have a smaller pocket.
Systematic replacement of the isopropyl group with other substituents (e.g., smaller methyl, larger tert-butyl, or polar groups) and measuring the corresponding changes in binding affinity helps to map the steric and electronic requirements of the target's binding site.
Stereochemical Influences on Molecular Recognition and Functional Response
The stereochemistry of therapeutic agents is a critical determinant of their pharmacological activity. For molecules with chiral centers, such as this compound, the spatial arrangement of substituents can significantly influence molecular recognition by biological targets and the subsequent functional response. The pyrrolidin-2-one scaffold, a common motif in medicinal chemistry, possesses stereogenic carbons that can lead to various stereoisomers. researchgate.netnih.gov These isomers, due to their distinct three-dimensional structures, can exhibit different binding affinities and efficacies when interacting with enantioselective biological macromolecules like proteins and enzymes. researchgate.net
While direct stereochemical studies on this compound are not extensively documented in publicly available research, the principles of stereoselectivity observed in structurally related 4-arylpyrrolidin-2-one derivatives provide valuable insights. Structure-activity relationship (SAR) studies on analogous compounds have consistently demonstrated that the configuration of substituents on the pyrrolidine ring is pivotal for biological activity. For instance, in a series of 4-benzylpyrrolidin-3-carboxylic acid derivatives, the cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans-orientation for potent agonistic activity at peroxisome proliferator-activated receptors (PPARs). nih.gov
The differential activity between enantiomers often arises from their varied ability to engage with specific residues within a receptor's binding pocket. One enantiomer may form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), leading to a stable drug-receptor complex and a potent biological response, while the other enantiomer may bind with a lower affinity or in a non-productive orientation, resulting in reduced or no activity.
| Enantiomer | Receptor Binding Affinity (Kd) | Functional Response (EC50) | Postulated Key Interactions |
|---|---|---|---|
| (R)-enantiomer | Low (e.g., < 100 nM) | Potent (e.g., < 500 nM) | Optimal hydrophobic interaction of the isopropylphenyl group with a specific pocket; hydrogen bonding of the lactam carbonyl. |
| (S)-enantiomer | High (e.g., > 1000 nM) | Weak or inactive | Steric hindrance preventing optimal fit; suboptimal orientation for key interactions. |
Cellular Pathway Modulation Studies (In Vitro, Mechanistic Focus)
The biological effects of small molecules are mediated through their interaction with and modulation of cellular signaling pathways. While direct in vitro studies on the cellular targets of this compound are limited, research on related pyrrolidinone derivatives suggests several potential pathways that could be influenced by this compound class.
One significant area of investigation for pyrrolidine derivatives is their anti-inflammatory potential. For example, studies on a fluorinated phenylpyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, have shown its ability to suppress Toll-like receptor (TLR) signaling pathways. nih.gov This compound was found to inhibit the activation of key transcription factors, nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are central to the inflammatory response. nih.gov Given the structural similarity, it is plausible that this compound could also modulate inflammatory pathways, potentially through the inhibition of signaling cascades downstream of TLRs.
Furthermore, other classes of pyrrolidinone-based compounds have been shown to modulate mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and survival. nih.gov The MAPK family, including ERK, JNK, and p38, and the PI3K/Akt/mTOR pathway are frequently dysregulated in various diseases, making them attractive therapeutic targets. mdpi.com The potential for this compound to interact with components of these pathways warrants further investigation to elucidate its mechanism of action at the cellular level.
| Signaling Pathway | Key Proteins | Potential Effect of Compound | Reference Compound Class |
|---|---|---|---|
| Toll-like Receptor (TLR) Signaling | MyD88, TRIF, NF-κB, IRF3 | Inhibition of pro-inflammatory cytokine production | Fluorinated phenylpyrrolidines nih.gov |
| MAPK Signaling | ERK, JNK, p38 | Modulation of cellular proliferation and stress responses | Enone-based derivatives nih.gov |
| PI3K/Akt/mTOR Signaling | PI3K, Akt, mTOR | Regulation of cell survival and metabolism | PI3K/mTOR dual inhibitors mdpi.com |
Mechanistic studies are essential to understand the precise molecular events that follow cellular exposure to a compound. For this compound, while direct evidence is scarce, inferences can be drawn from related structures to propose potential cellular responses.
Exposure of cells to pyrrolidinone derivatives has been shown to elicit a range of responses depending on the specific compound and cell type. In the context of inflammation, a primary response to the inhibition of the NF-κB pathway is the downregulation of pro-inflammatory gene expression. nih.gov This would include genes encoding cytokines such as TNF-α, IL-6, and chemokines, leading to a reduction in the inflammatory milieu. An in vitro investigation into this compound would likely involve treating immune cells, such as macrophages, with the compound and measuring the expression of these inflammatory mediators.
In addition to anti-inflammatory effects, the modulation of MAPK and Akt pathways can lead to diverse cellular outcomes. For instance, inhibition of the JNK and Akt pathways has been associated with the suppression of neutrophil-mediated inflammation. nih.gov A mechanistic study of this compound could involve assessing the phosphorylation status of key kinases in these pathways, such as Akt and ERK, in response to compound treatment. Furthermore, downstream cellular responses, such as changes in cell viability, apoptosis, and cell cycle progression, would provide a more comprehensive understanding of the compound's mechanism of action.
| Cellular Response | Experimental Readout | Observed Effect with Related Compounds | Potential Implication |
|---|---|---|---|
| Inflammatory Gene Expression | qPCR, ELISA for cytokines (e.g., TNF-α, IL-6) | Decreased expression of pro-inflammatory genes nih.gov | Anti-inflammatory activity |
| Kinase Activation | Western blot for phosphorylated kinases (p-Akt, p-ERK) | Altered phosphorylation status of key signaling kinases nih.gov | Modulation of cell signaling cascades |
| Cell Viability | MTT assay, Trypan blue exclusion | Context-dependent (cytotoxic or cytoprotective) | Therapeutic potential or toxicity |
| Apoptosis | Annexin V/PI staining, Caspase activity assays | Induction or inhibition of apoptosis | Potential for anti-cancer or neuroprotective effects |
Analytical Method Development and Impurity Profiling in Research Contexts
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying 4-[4-(propan-2-yl)phenyl]pyrrolidin-2-one (B6152672). Its versatility allows for the separation of the main compound from potential impurities generated during synthesis or degradation. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance.
Since the 4-position of the pyrrolidin-2-one ring is a stereocenter, this compound exists as a pair of enantiomers. Distinguishing between these enantiomers is critical, as they can exhibit different pharmacological or toxicological properties. Chiral HPLC is the most effective method for separating and quantifying these enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP). nih.govyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for resolving a broad range of chiral compounds and are suitable for this molecule. nih.gov The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector on the stationary phase. youtube.com
The selection of the mobile phase, often a mixture of alkanes (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline resolution between the two enantiomeric peaks.
Table 1: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
While HPLC with UV detection is excellent for purity assessment, it does not provide structural information about unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the detection and identification power of mass spectrometry. nih.govijnrd.org This is invaluable for impurity profiling. ijnrd.org
After separation on the HPLC column, the eluent is directed to a mass spectrometer. An ionization source, such as electrospray ionization (ESI), generates ions from the analyte and any co-eluting impurities. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. ijnrd.org For further structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment the ions and create a characteristic fragmentation pattern, which helps in identifying the impurity's structure. researchgate.net Potential impurities could include unreacted starting materials, intermediates, or by-products from side reactions.
Table 2: Potential Process-Related Impurities and their Mass Spectrometric Data
| Potential Impurity | Structure | Molecular Weight (g/mol) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| 4-Bromophenyl-4-propan-2-ylbenzene | Starting Material | 275.21 | 275.1 / 277.1 (Isotope Pattern) |
| Ethyl 4-(4-isopropylphenyl)-4-oxobutanoate | Intermediate | 248.31 | 249.3 |
| 4-(4-isopropylphenyl)furan-2(5H)-one | By-product | 202.25 | 203.3 |
Gas Chromatography (GC) and GC-MS for Volatile Components and Reaction Monitoring
Gas Chromatography (GC) is particularly suited for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, its primary application is the detection and quantification of residual solvents. Organic solvents used during the synthesis and purification (e.g., toluene, ethanol, ethyl acetate, dichloromethane) must be controlled. GC, often with a flame ionization detector (FID), provides high sensitivity for this purpose.
For unambiguous identification of unknown volatile components, GC is coupled with Mass Spectrometry (GC-MS). The separated components from the GC column enter the mass spectrometer, where they are ionized (typically by electron ionization), and a mass spectrum is generated. This spectrum serves as a chemical fingerprint that can be compared against spectral libraries for positive identification.
Table 3: Illustrative GC-MS Method for Residual Solvent Analysis
| Parameter | Condition |
|---|---|
| Column | DB-624 or equivalent |
| Dimensions | 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 250 °C |
| Detector | Mass Spectrometer (Scan range 35-350 amu) |
Chromatographic Techniques for Isolation and Purification of Synthetic Intermediates and Products
In a research setting, purification of the target compound and its synthetic intermediates is commonly achieved using chromatographic techniques. Flash column chromatography is a widely used preparative method for purifying gram-to-multigram quantities of material. It utilizes a stationary phase, most commonly silica gel, and a solvent system (mobile phase) of moderate polarity, such as a mixture of heptane and ethyl acetate. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
For more challenging separations or for obtaining highly pure reference material, preparative HPLC may be employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. The fractions corresponding to the desired compound are collected as they elute from the column.
Method Validation for Research Applications (Specificity, Linearity, Precision, Accuracy)
While the rigorous method validation required for pharmaceutical quality control under Good Manufacturing Practice (GMP) is not necessary for early-stage research, a foundational level of validation ensures that the analytical methods are suitable for their intended purpose. iosrjournals.org
Specificity: This demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or synthetic precursors. For an HPLC method, this is often demonstrated by showing that the peak for this compound is well-resolved from all other peaks in the chromatogram.
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards of known concentrations and plotting the instrument response versus concentration.
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Accuracy: This is the closeness of the test results obtained by the method to the true value. For a research compound where a certified reference material may not exist, it can be assessed by analyzing a sample to which a known amount of the analyte has been added (spiked sample recovery).
Table 4: Summary of Method Validation Parameters for a Research HPLC Method
| Parameter | Assessment | Typical Research Acceptance Criterion |
|---|---|---|
| Specificity | Resolution of analyte peak from adjacent peaks | Resolution (Rs) > 1.5 |
| Linearity | Analysis of 5-6 concentration levels | Correlation coefficient (r²) ≥ 0.995 |
| Precision (Repeatability) | Six replicate injections of one sample | Relative Standard Deviation (RSD) ≤ 2.0% |
| Accuracy | Spiked sample recovery at three levels | Recovery between 90-110% |
Future Perspectives in Chemical Research on 4 4 Propan 2 Yl Phenyl Pyrrolidin 2 One
Advancements in Synthetic Strategies for Enhanced Complexity and Efficiency
Future synthetic research on 4-[4-(propan-2-yl)phenyl]pyrrolidin-2-one (B6152672) and its analogs will likely focus on developing more efficient, stereoselective, and complex molecular architectures. Current synthetic routes to 4-substituted pyrrolidinones often involve multi-step sequences. acs.org The evolution of synthetic methodologies will be crucial for creating diverse libraries of related compounds for structure-activity relationship (SAR) studies.
Key future directions include:
Asymmetric Catalysis: The development of catalytic enantioselective methods will be paramount for accessing specific stereoisomers of this compound. Chiral rhodium catalysts have been successfully used for the enantioselective C-C bond activation to produce γ-lactams with β-quaternary centers. nih.gov The application of organocatalysis, which has been instrumental in the asymmetric synthesis of polysubstituted pyrrolidines, also presents a promising avenue for producing enantioenriched 4-arylpyrrolidin-2-ones. unibo.itresearchgate.net
C-H Functionalization: Direct C-H functionalization strategies offer a more atom-economical and efficient way to synthesize and diversify 4-arylpyrrolidin-2-ones. Rhodium-catalyzed intermolecular C-H functionalization has been demonstrated as a key step in synthesizing complex β-arylpyrrolidines. nih.gov Future work could adapt these methods to directly introduce the 4-(propan-2-yl)phenyl group onto a pre-existing pyrrolidinone core or to further functionalize the aromatic ring of the target molecule.
Multi-component Reactions (MCRs): MCRs are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.gov The application of MCRs, such as the Ugi reaction, could enable the efficient, one-pot synthesis of highly substituted analogs of this compound, facilitating the rapid exploration of chemical space around this scaffold. rloginconsulting.combeilstein-journals.org
Transition-Metal Catalyzed Cyclizations: Recent progress in transition-metal catalysis has provided novel methods for constructing γ-lactam rings. dntb.gov.ua Nickel-catalyzed asymmetric 1,4-arylcarbamoylation of 1,3-dienes, for example, allows for the rapid construction of enantioenriched α-alkenylated pyrrolidinones. chinesechemsoc.org Adapting such strategies could provide novel and efficient pathways to the target compound and its derivatives.
| Synthetic Strategy | Potential Advantage for this compound Synthesis | Representative Catalyst/Method |
|---|---|---|
| Asymmetric Catalysis | Access to specific, biologically active stereoisomers. | Chiral Rhodium complexes, Proline-derived organocatalysts. nih.govunibo.it |
| C-H Functionalization | Increased efficiency and reduced step count for synthesis and diversification. | Rhodium(II) catalysts for carbene C-H insertion. nih.govnih.gov |
| Multi-component Reactions | Rapid generation of molecular diversity for SAR studies. | Ugi and Passerini reactions. rloginconsulting.combeilstein-journals.org |
| Transition-Metal Catalysis | Novel and efficient ring construction methodologies. | Nickel-catalyzed cyclizations. chinesechemsoc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel bioactive compounds. For a scaffold like this compound, these computational tools can accelerate the design-make-test-analyze cycle significantly.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies have been successfully applied to various pyrrolidinone derivatives to correlate their structural features with biological activities, such as antiarrhythmic, α-mannosidase inhibitory, and Mcl-1 inhibitory effects. nih.govnih.govtandfonline.com Future research will involve developing robust QSAR models for 4-arylpyrrolidin-2-ones to predict the activity of novel analogs of this compound, guiding the synthesis of more potent and selective compounds.
Machine and Deep Learning for Bioactivity Prediction: ML algorithms, such as random forests and support vector machines, and deep learning models are being used to predict the bioactivity of small molecules against various biological targets. researchgate.netnih.govacs.org These models, trained on large datasets of known active and inactive compounds, can be used to virtually screen libraries of virtual compounds based on the this compound scaffold to identify promising candidates for synthesis and testing. nih.govnih.gov
In Silico Screening and Molecular Docking: Virtual screening of compound libraries against specific protein targets is a powerful tool for hit identification. nih.govuoa.gr For this compound, molecular docking studies can predict its binding mode and affinity to various potential targets, such as enzymes and receptors in the central nervous system. arabjchem.org This can help prioritize which biological systems to investigate experimentally.
| Computational Approach | Application to this compound Research | Expected Outcome |
|---|---|---|
| QSAR | Predicting the biological activity of novel analogs. nih.govnih.gov | Guidance for designing more potent and selective compounds. |
| Machine Learning | High-throughput virtual screening and bioactivity prediction. researchgate.netnih.gov | Identification of high-priority candidates for synthesis. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. arabjchem.orgnih.gov | Hypothesis generation for mechanism of action studies. |
Expansion of Mechanistic Studies into Novel Biological Systems
The pyrrolidinone scaffold is present in drugs targeting a wide range of biological systems. researchgate.netfrontiersin.org While the specific biological profile of this compound is not well-defined, research on related structures suggests several promising areas for future mechanistic investigation.
Central Nervous System (CNS) Targets: Many pyrrolidinone derivatives exhibit activity in the CNS. For instance, some analogs act as α1-adrenoceptor antagonists, suggesting potential applications in treating conditions like hypertension and cardiac arrhythmia. nih.govresearchgate.net Furthermore, 3,4-disubstituted pyrrolidine (B122466) sulfonamides have been investigated as selective inhibitors of the glycine (B1666218) transporter type 1 (GlyT1), which is a target for treating schizophrenia. arabjchem.org Future studies could explore the potential of this compound to modulate these and other CNS receptors and transporters.
Enzyme Inhibition: Pyrrolidinone derivatives have been identified as inhibitors of various enzymes. For example, functionalized pyrrolidines have been studied as inhibitors of α-mannosidase, dipeptidyl peptidase-IV (DPP-IV), and lipoxygenase (LOX). nih.govnih.govnih.gov Investigating the inhibitory potential of this compound against these and other disease-relevant enzymes could uncover new therapeutic opportunities.
Anticancer and Anti-inflammatory Pathways: Certain pyrrolidinone-containing compounds have shown promise as anticancer agents by inhibiting the MDM2-p53 interaction or as anti-inflammatory agents. nih.govscispace.com Screening this compound and its derivatives in relevant cellular and biochemical assays could reveal novel activities in these therapeutic areas.
Role in Chemical Biology Tool Development and Probe Discovery
Beyond its potential as a therapeutic agent, the this compound scaffold can be leveraged for the development of chemical biology tools to study biological processes.
Fluorescent Probes: The pyrrolidinone core can be functionalized with fluorophores to create probes for imaging specific biological targets or processes in living cells. rsc.orgbiorxiv.org For example, a derivative of this compound could be designed to bind to a specific enzyme, with its fluorescence properties changing upon binding, allowing for real-time monitoring of enzyme activity. nih.gov
Affinity-Based Probes: By incorporating a reactive group or a photoaffinity label, this compound could be converted into an affinity-based probe. Such probes are invaluable for target identification and validation, as they can covalently label their biological targets, enabling their isolation and identification.
Combinatorial Libraries for Screening: The pyrrolidinone scaffold is well-suited for the construction of combinatorial libraries. Encoded library technology, where each compound on a solid support is associated with a chemical tag, has been used with pyrrolidine libraries to discover potent enzyme inhibitors. researchgate.net A similar approach with the 4-arylpyrrolidin-2-one core could lead to the discovery of novel ligands for a wide range of biological targets.
Q & A
Q. What are the common synthetic routes for preparing 4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Condensation of 4-isopropylbenzaldehyde with a pyrrolidinone precursor (e.g., via Mannich reaction or nucleophilic substitution).
- Step 2 : Cyclization under acidic or basic conditions to form the pyrrolidin-2-one ring.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Reaction yields can be optimized by controlling temperature (e.g., 60–80°C) and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of the isopropyl group (δ ~1.2–1.3 ppm for CH, δ ~2.8–3.0 ppm for CH) and the pyrrolidinone ring (δ ~3.5–4.0 ppm for N–CH, δ ~178–180 ppm for carbonyl C=O in ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Infrared (IR) Spectroscopy : A strong absorption band near 1680–1700 cm confirms the lactam (C=O) group .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Solubility tests should precede biological assays .
- Stability : Store at –20°C under inert atmosphere (N) to prevent hydrolysis of the lactam ring. Stability in solution varies with pH; avoid prolonged exposure to strong acids/bases .
Advanced Research Questions
Q. How to optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30 minutes at 100°C vs. 12 hours conventional heating) .
- Workup Optimization : Employ liquid-liquid extraction (LLE) with ethyl acetate/water to remove unreacted starting materials. Monitor reaction progress via TLC (R ~0.5 in 3:7 ethyl acetate/hexane) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Use X-ray crystallography to confirm the molecular structure and resolve ambiguous NMR signals (e.g., overlapping peaks). Single-crystal X-ray diffraction provides bond lengths/angles (mean C–C bond: ~1.54 Å) and stereochemical details .
- Advanced MS Techniques : LC-QTOF-MS combines high resolution (≥30,000) with accurate mass measurement (<5 ppm error) to distinguish isobaric impurities .
Q. What computational methods are used to predict biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The isopropylphenyl group may occupy hydrophobic pockets, while the lactam ring participates in hydrogen bonding .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) and reactivity .
Q. How to assess the compound's potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Assays : Perform kinase inhibition profiling (e.g., ADP-Glo™ assay) against a panel of kinases (e.g., EGFR, CDK2). IC values <1 μM indicate strong inhibitory activity.
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or pyrrolidinone ring and compare inhibitory potency. Fluorinated analogs (e.g., 4-fluorophenyl derivatives) often enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
